Higher Boiling Point and Density Versus the Non‑CF₃ Tetrafluoro Analog
The presence of the para‑CF₃ group elevates both the boiling point and the density compared with the analogous 2,3,5,6‑tetrafluorobenzenesulfonyl chloride (CAS 776‑09‑0). Predicted values indicate a boiling point increase of approximately 6 °C and a density increase of ~0.055 g cm⁻³ . These differences, although modest, can affect distillation parameters, phase behavior in biphasic reactions, and storage/handling requirements.
| Evidence Dimension | Boiling point (760 Torr) and density |
|---|---|
| Target Compound Data | bp ~215.8 °C (predicted); density ~1.794 g cm⁻³ (predicted) |
| Comparator Or Baseline | 2,3,5,6‑Tetrafluorobenzenesulfonyl chloride (CAS 776‑09‑0): bp ~209.8 °C (predicted); density ~1.739 g cm⁻³ (predicted) |
| Quantified Difference | Δbp ≈ +6 °C; Δdensity ≈ +0.055 g cm⁻³ |
| Conditions | Predicted values sourced from ChemicalBook and Chemsrc databases |
Why This Matters
Process engineers and formulators can anticipate the need for slightly higher distillation temperatures and different solvent‑phase partitioning when selecting this compound over the lighter non‑CF₃ analog.
